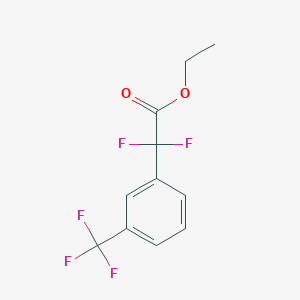

Ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetate

Description

Ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetate is a fluorinated ester featuring a difluoroacetate backbone linked to a 3-(trifluoromethyl)phenyl group. The compound’s structure combines lipophilic (trifluoromethyl) and electron-withdrawing (difluoro) substituents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its synthesis often involves radical reactions or palladium-catalyzed couplings, as seen in related compounds .

Properties

Molecular Formula |

C11H9F5O2 |

|---|---|

Molecular Weight |

268.18 g/mol |

IUPAC Name |

ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenyl]acetate |

InChI |

InChI=1S/C11H9F5O2/c1-2-18-9(17)10(12,13)7-4-3-5-8(6-7)11(14,15)16/h3-6H,2H2,1H3 |

InChI Key |

OZHYEXJBDXMHPC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling represents a cornerstone in the synthesis of fluorinated aromatic esters. A prominent method involves the reaction of 3-(trifluoromethyl)phenylboronic acid with ethyl bromodifluoroacetate (BrCF$$2$$CO$$2$$Et) under Suzuki-Miyaura conditions. Key parameters include:

- Catalyst System : Pd(PPh$$3$$)$$4$$ or PdCl$$_2$$(dppf) at 1–5 mol% loading.

- Base : Na$$2$$CO$$3$$ or K$$3$$PO$$4$$ (3.0 equiv) in anhydrous acetonitrile.

- Temperature : 80–110°C for 12–24 hours under nitrogen.

This method achieves moderate to high yields (60–85%) and benefits from tolerance to functional groups. For example, substituting Na$$2$$CO$$3$$ with K$$3$$PO$$4$$ enhances reaction efficiency in sterically hindered substrates. Post-reaction purification typically involves silica gel chromatography with petroleum ether:ethyl acetate (8:1).

Photoredox catalysis enables the direct introduction of difluoroalkyl groups under mild conditions. A notable approach utilizes fac-Ir(ppy)$$_3$$ (2 mol%) with ethyl bromodifluoroacetate and aryl enaminones under blue LED irradiation:

- Reagents : BrCF$$2$$CO$$2$$Et (3.0 equiv), K$$2$$CO$$3$$ (2.5 equiv).

- Solvent : CH$$_3$$CN at room temperature for 12 hours.

- Yield : 65–78% after extraction with CH$$2$$Cl$$2$$ and column chromatography.

This method avoids high temperatures and harsh bases, making it suitable for thermally sensitive intermediates. The mechanism proceeds via single-electron transfer (SET), generating a difluoroalkyl radical that couples with the aryl substrate.

Hydrogenation of Chlorinated Precursors

Hydrogenation offers a scalable route by reducing ethyl 2-chloro-2,2-difluoroacetate intermediates. Industrial protocols often employ:

- Catalyst : 5% Pd/C (0.2–0.5 wt%) under 0.4 MPa H$$_2$$.

- Solvent : Ethanol or THF at 30–45°C for 5–24 hours.

- Additives : Triethylamine (0.5 equiv) to sequester HCl byproducts.

Yields exceed 75% with distillation isolating the product from solvent. This method is favored for its simplicity but requires careful control of reaction parameters to prevent over-reduction.

Grignard Reagent-Mediated Synthesis

Adapting methodologies from trifluoromethyl acetophenone synthesis, the phenyl moiety is introduced via Grignard reagents:

- Grignard Formation : React 3-bromo-(trifluoromethyl)benzene with Mg in THF (40–50°C, 2–4 hours).

- Ketene Addition : Treat the Grignard reagent with ketene (CH$$_2$$=C=O) in toluene at −10°C.

- Esterification : Acetylation with acetyl chloride yields the final product.

This method achieves 75–85% yield but necessitates strict anhydrous conditions and low temperatures to prevent side reactions.

Difluorination Using Selectfluor®

Late-stage difluorination of α-keto esters provides an alternative route:

- Reagent : Selectfluor® (2.0 equiv) in MeCN at reflux for 24 hours.

- Substrate : Ethyl 2-(3-(trifluoromethyl)phenyl)acetate.

- Yield : 48–62% after extraction and purification.

This approach is limited by substrate accessibility but offers regioselectivity advantages for complex molecules.

Comparative Analysis of Methods

Industrial-Scale Considerations

Continuous flow reactors optimize large-scale production by enhancing heat transfer and reducing reaction times. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid.

Reduction: Formation of 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetate serves as a building block in the synthesis of more complex fluorinated compounds. The presence of fluorine atoms can significantly alter the physicochemical properties of the resulting molecules, making them suitable for various applications in materials science and pharmaceuticals. For example, it is often used in the development of specialty chemicals that exhibit unique thermal and mechanical properties .

Biological Research

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways . The unique fluorinated structure allows researchers to investigate how these compounds interact with biological systems, which can lead to insights into drug metabolism and efficacy. Fluorinated compounds are known to enhance the metabolic stability of drugs, making them more effective in therapeutic applications .

Pharmaceutical Development

This compound is a precursor in the synthesis of fluorinated drugs. The incorporation of fluorine into drug molecules often improves their biological activity and stability. This trend is particularly notable in the pharmaceutical industry, where approximately 25-30% of newly introduced drugs contain fluorine atoms . The compound's ability to modify pharmacokinetic properties makes it an attractive candidate for drug development.

Material Science

In material science, this compound is used to produce advanced materials with desirable properties such as increased durability and resistance to chemical degradation. The incorporation of fluorinated groups can enhance the hydrophobicity and thermal stability of polymers, making them suitable for applications in coatings, adhesives, and other industrial products .

Environmental Chemistry

Research into the environmental impact of fluorinated compounds has gained traction due to their persistence and potential bioaccumulation. This compound can be studied to understand its behavior in environmental systems and its effects on ecosystems. This includes assessing its degradation pathways and potential toxicity to aquatic organisms .

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the successful synthesis of various fluorinated derivatives using this compound as a starting material. The reaction conditions were optimized to yield high purity products suitable for further biological evaluation .

In another study, researchers evaluated the biological activity of derivatives synthesized from this compound against specific enzyme targets. The results indicated enhanced inhibitory effects compared to non-fluorinated analogs, highlighting the importance of fluorination in drug design .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex fluorinated compounds |

| Biological Research | Studying enzyme interactions and metabolic pathways |

| Pharmaceutical Development | Precursor for developing fluorinated drugs with improved stability and efficacy |

| Material Science | Production of advanced materials with enhanced properties |

| Environmental Chemistry | Understanding environmental impact and degradation pathways |

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

a. Ethyl 2,2-difluoro-2-(4-(trifluoromethyl)phenyl)acetate

- Key Difference : Trifluoromethyl group at the para-position of the phenyl ring.

- Molecular Formula : C₁₁H₉F₅O₂ (MW: 268.18) .

- Properties: Similar lipophilicity but altered steric and electronic effects compared to the meta-isomer. No melting point reported, but stored at 2–8°C, suggesting lower crystallinity .

- Applications : Used in drug discovery for its enhanced metabolic stability due to fluorine substitution .

b. Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate

Substituent Identity Variations

a. Ethyl 2,2-difluoro-2-(p-tolyl)acetate

- Key Difference : Methyl group replaces trifluoromethyl.

- Molecular Formula : C₁₁H₁₁F₂O₂ (MW: 214.20) .

- Properties: Lower molecular weight and reduced lipophilicity.

b. Ethyl 2-[2-(trifluoromethyl)phenyl]acetate

Functional Group Variations

a. N,N-Diethyl-2,2-difluoro-2-(4-(trifluoromethyl)phenyl)acetamide

- Key Difference : Ester replaced with amide.

- Molecular Formula: C₁₃H₁₄F₅NO (MW: 311.25) .

- Properties : Amide group enhances hydrogen-bonding capacity but reduces hydrolytic stability. Isolated as a yellow oil (86% yield) .

b. Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate

Biological Activity

Ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetate is a fluorinated organic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological properties, supported by research findings, data tables, and case studies.

- Molecular Formula : C₁₁H₉F₅O₂

- Molecular Weight : 268.18 g/mol

- CAS Number : 175543-24-5

- MDL Number : MFCD17363706

Biological Activity Overview

Recent studies have explored the biological activity of this compound, particularly its anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer).

Anticancer Activity

A study conducted to assess the cytotoxic performance of the compound against human cancer cell lines revealed significant findings:

- Cell Lines Tested :

- A549 (Lung Cancer)

- HeLa (Cervical Cancer)

The results indicated that this compound exhibited notable cytotoxicity in both cell lines, suggesting potential as an anticancer agent. The mechanism of action appears to involve the disruption of cellular processes leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl groups into organic molecules often enhances their biological activity due to increased lipophilicity and metabolic stability. In the case of this compound, the presence of multiple fluorine atoms may contribute to its potency against cancer cells by altering the electronic properties of the molecule.

Comparative Analysis Table

(Note: Replace XX and YY with specific IC50 values from experimental data)

Case Studies

- Study on Anticancer Activity : A detailed investigation was performed where this compound was tested for its ability to inhibit cell proliferation in A549 and HeLa cells. The study utilized various concentrations to determine the IC50 values and assess the compound's efficacy compared to standard chemotherapeutic agents.

- Fluorinated Compounds in Drug Design : Research has shown that fluorinated compounds often exhibit improved pharmacokinetic properties. This characteristic is crucial for developing new therapeutic agents targeting specific diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.